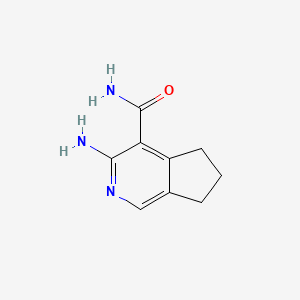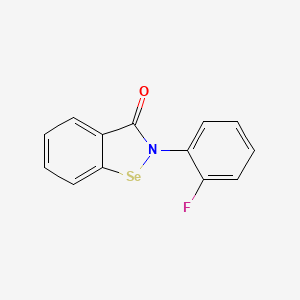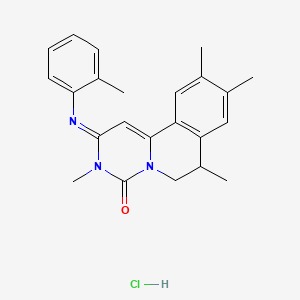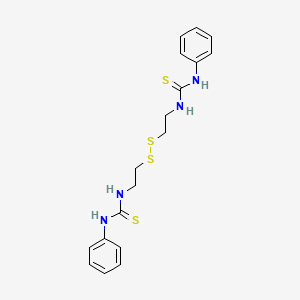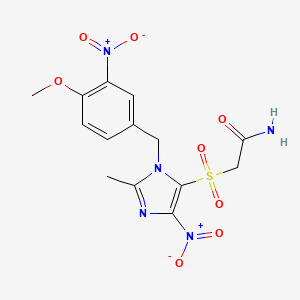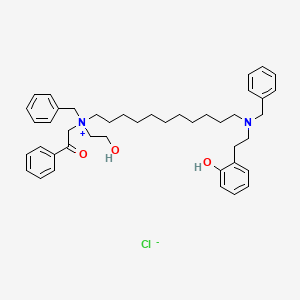
9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is an organic compound with the molecular formula C20H31NO3 It is characterized by the presence of a dodecenamide backbone with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- typically involves the reaction of dodecenamide with a substituted benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the dodecenamide chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like boron tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Boron tribromide, sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecanoic acid, 2,2-dimethylpropyl ester
- Dodecanoic acid, 1-methylpropyl ester
Uniqueness
9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)- is unique due to its specific substitution pattern on the phenyl ring and the presence of a dodecenamide backbone. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
95548-16-6 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]dodec-9-enamide |
InChI |
InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-16-17-13-14-18(22)19(15-17)24-2/h4-5,13-15,22H,3,6-12,16H2,1-2H3,(H,21,23)/b5-4- |
Clave InChI |
AWAHVRWEZOHAQI-PLNGDYQASA-N |
SMILES isomérico |
CC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







